molecular formula C13H22O2 B1585790 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate CAS No. 61931-80-4

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate

Cat. No.: B1585790
CAS No.: 61931-80-4
M. Wt: 210.31 g/mol
InChI Key: IVSZEHYDOLAREK-PKNBQFBNSA-N
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Description

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.3126 . This compound is also known by its systematic name, 1,5-dimethyl-1-vinylhept-4-enyl acetate . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The acetate ester form of this compound is often used in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate can be synthesized through several chemical routes. One common method involves the esterification of 1,6-Nonadien-3-ol, 3,7-dimethyl- with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol and acetic anhydride are heated together, allowing the formation of the acetate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, altering their function and leading to observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is unique due to its specific structural features, including the acetate ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific aroma profiles or chemical reactivity is desired .

Properties

CAS No.

61931-80-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[(6E)-3,7-dimethylnona-1,6-dien-3-yl] acetate

InChI

InChI=1S/C13H22O2/c1-6-11(3)9-8-10-13(5,7-2)15-12(4)14/h7,9H,2,6,8,10H2,1,3-5H3/b11-9+

InChI Key

IVSZEHYDOLAREK-PKNBQFBNSA-N

SMILES

CCC(=CCCC(C)(C=C)OC(=O)C)C

Isomeric SMILES

CC/C(=C/CCC(C)(C=C)OC(=O)C)/C

Canonical SMILES

CCC(=CCCC(C)(C=C)OC(=O)C)C

Key on ui other cas no.

61931-80-4

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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